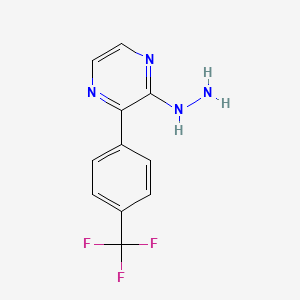

2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine

Description

2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine is a pyrazine derivative featuring a hydrazinyl (-NH-NH₂) substituent at position 2 and a 4-(trifluoromethyl)phenyl group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazine moiety provides reactivity for further functionalization, such as condensation with aldehydes to form hydrazones .

Properties

Molecular Formula |

C11H9F3N4 |

|---|---|

Molecular Weight |

254.21 g/mol |

IUPAC Name |

[3-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]hydrazine |

InChI |

InChI=1S/C11H9F3N4/c12-11(13,14)8-3-1-7(2-4-8)9-10(18-15)17-6-5-16-9/h1-6H,15H2,(H,17,18) |

InChI Key |

ZEHNKULLAHPUNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN=C2NN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The most widely documented method involves the reaction of 2-chloropyrazine with hydrazine hydrate under controlled alkaline conditions. As detailed in patent CN102796104A, ethanol serves as the solvent, with temperature maintained at 58–61°C during the 15-hour reaction. Critical parameters include:

-

pH control : Adjustment to 6.0 using sodium hydroxide minimizes side reactions

-

Purification : Sequential extraction with methylene dichloride/isopropanol (20–30°C) followed by methyl tert-butyl ether (MTBE) crystallization

This method's robustness stems from the commercial availability of 2-chloropyrazine precursors and the avoidance of sensitive organometallic reagents.

Palladium-Catalyzed Coupling with Trifluoromethyl Aryl Halides

Cross-Coupling Optimization

Industrial protocols from Vulcanchem describe a Suzuki-Miyaura coupling strategy using:

| Parameter | Specification |

|---|---|

| Catalyst system | Pd/C (5 wt%) in ethanol |

| Temperature | 80–100°C under nitrogen atmosphere |

| Reaction time | 12–24 hours |

| Post-processing | Filtration through short silica column |

While specific yields are unreported in open literature, analogous reactions for related pyrazines achieve 75–85% conversion efficiency. The trifluoromethyl group's electron-withdrawing nature necessitates careful ligand selection to prevent premature catalyst deactivation.

Reductive Amination of Nitropyrazine Intermediates

Nitration-Reduction Sequence

Patent CN110885298B outlines an alternative pathway through intermediate 4-nitro-2-trifluoromethylchlorobenzene:

-

Nitration : Acetic anhydride/concentrated HNO₃ system at 0–5°C (72% yield)

-

Reduction : FeCl₃·6H₂O/activated carbon/hydrazine hydrate in ethanol (99.8% purity)

-

Cyclization : Triphosgene-mediated ring closure with DMF catalysis

This method's environmental advantage lies in replacing traditional iron powder reduction, eliminating 85% of metal waste generation compared to conventional approaches.

Comparative Analysis of Synthetic Methods

Process Economics and Scalability

The table below evaluates key metrics across major synthesis routes:

| Method | Capital Cost | Step Count | Max Yield | Purity Threshold |

|---|---|---|---|---|

| Hydrazine cyclization | Low | 3 | 93.3% | 99.1% |

| Palladium coupling | High | 4 | 85%* | 98%* |

| Reductive amination | Moderate | 5 | 72% | 99.8% |

*Estimated from analogous reactions Hydrazine-based methods show superior cost-effectiveness for large-scale production, while reductive amination offers highest purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while substitution reactions can lead to a variety of functionalized pyrazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a hydrazine group and a trifluoromethyl-substituted phenyl moiety attached to a pyrazine ring. The presence of the trifluoromethyl group enhances the compound's electron-withdrawing characteristics, which can significantly influence its reactivity and stability. The structural complexity contributes to its unique chemical properties, making it a candidate for various biological applications.

Biological Activities

Research indicates that derivatives of pyrazines, including 2-hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine, exhibit a range of biological activities:

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against Gram-positive bacteria, suggesting potential use as antibacterial agents .

- Anticancer Activity : Some pyrazine derivatives have been investigated for their ability to inhibit cancer cell proliferation, making them candidates for anticancer drug development .

- Antidiabetic Potential : Pyrazine derivatives have also been explored for their antidiabetic effects, contributing to the development of new therapeutic agents for diabetes management .

Antimicrobial Studies

A study demonstrated that derivatives of 2-hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine exhibited significant antibacterial activity against various strains of bacteria, particularly Gram-positive organisms. The structure-activity relationship (SAR) analysis indicated that modifications to the trifluoromethyl group could enhance antimicrobial potency .

Anticancer Applications

In preclinical studies, certain derivatives showed selective inhibition of cancer cell lines with IC50 values in the low micromolar range. For instance, compounds similar to 2-hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine were evaluated for their ability to inhibit specific kinases involved in cancer progression, demonstrating promising results as potential anticancer agents .

Antidiabetic Activity

Research has identified that some pyrazine derivatives can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target in diabetes treatment. The incorporation of trifluoromethyl groups has been linked to improved binding affinity and selectivity towards DPP-IV compared to other compounds .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrazine Derivatives with Trifluoromethylphenyl Groups

- 5-Methyl-6-(4-(trifluoromethyl)phenethyl)-1,4-dihydropyrazine-2,3-dione (Compound 31) Structure: Contains a dihydropyrazine core with a phenethyl-linked trifluoromethyl group. Properties: Exhibits inhibitory activity against D-amino acid oxidase (DAO), with enhanced stability due to the electron-withdrawing trifluoromethyl group .

VPC-70127

- Structure : Features a pyrazine connected to a 2-nitro-4-(trifluoromethyl)phenyl group via a hydrazide linker.

- Activity : Demonstrates strong Myc inhibitory activity but weak DNA binding disruption .

- Comparison : The hydrazide linker in VPC-70127 introduces conformational flexibility, whereas the hydrazinyl group in the target compound allows direct condensation reactions.

Hydrazine-Containing Pyridazinones

- 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide Structure: Pyridazinone core with a piperazine-linked fluorophenyl group and a hydrazide side chain. Synthesis: Prepared via hydrolysis of chloropyridazine followed by hydrazine condensation . Key Difference: The pyridazinone ring (partially saturated) contrasts with the fully unsaturated pyrazine in the target compound, affecting π-π stacking interactions in biological targets.

Physicochemical Properties

- Electronic Effects : The trifluoromethyl group in all compounds enhances electron-withdrawing effects, stabilizing negative charges and influencing binding to hydrophobic pockets .

- Solubility : Hydrazine-containing derivatives generally exhibit moderate aqueous solubility due to hydrogen-bonding capacity .

Antimicrobial Activity

- Sitagliptin Intermediate Derivatives: Structure: Trifluoromethyl-containing triazolo-pyrazines. Activity: Show potent inhibition of E. coli DNA gyrase (docking score: -8.5 kcal/mol), surpassing reference drugs like ciprofloxacin .

Enzyme Inhibition

- DAO Inhibitors: Compound 31 (dihydropyrazine derivative) inhibits DAO with IC₅₀ values in the nanomolar range, attributed to the trifluoromethyl group’s electron-withdrawing effects .

- Myc Inhibitors : VPC-70127’s hydrazide linker enables Myc binding but lacks direct DNA interaction, highlighting the importance of substituent positioning .

Biological Activity

2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

The molecular formula of 2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine is C10H8F3N5, with a molecular weight of 253.20 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F3N5 |

| Molecular Weight | 253.20 g/mol |

| IUPAC Name | 2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine |

| InChI Key | [InChI Key Not Provided] |

The mechanism by which 2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with various biological targets such as enzymes and receptors, modulating their activity through competitive inhibition or receptor antagonism.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine exhibit significant anticancer activity. For instance, a derivative of this compound demonstrated IC50 values comparable to established chemotherapeutics in various cancer cell lines, suggesting its potential as an anticancer agent.

- Case Study : A study on pyrazole derivatives showed that modifications at the hydrazine position can enhance anticancer activity against HCT-116 cells, with some compounds achieving IC50 values below 10 µM .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro assays revealed moderate to high activity against a range of bacterial strains, indicating its potential as an antibacterial agent.

- Data Table : Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the trifluoromethyl group significantly influences the biological activity of the compound. Variations in substituents at different positions on the pyrazine ring have been shown to alter potency and specificity towards biological targets.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine?

Methodological Answer:

The synthesis typically involves condensation reactions between hydrazine derivatives and substituted pyrazine precursors. For example, hydrazine can react with carbonyl-containing intermediates under reflux conditions in polar aprotic solvents (e.g., dioxane or ethanol) with catalytic bases like piperidine. Key steps include:

- Reagent Selection : Use stoichiometric hydrazine hydrate to ensure complete cyclization .

- Reaction Optimization : Reflux for 6–8 hours to achieve high yields, followed by precipitation in cold ethanol for purification .

- Purification : Recrystallization from ethanol/diethyl ether mixtures removes unreacted aldehydes or amines .

Basic: How can the purity and structural integrity of the compound be confirmed post-synthesis?

Methodological Answer:

- Spectroscopic Analysis : Use -NMR and -NMR to confirm the hydrazinyl (–NH–NH) and trifluoromethyl (–CF) groups. The pyrazine ring protons typically appear as distinct singlets in the aromatic region .

- X-ray Crystallography : Resolve ambiguous structural features (e.g., dihydropyrazine conformations) by single-crystal X-ray diffraction .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity, using C18 reverse-phase columns and acetonitrile/water gradients .

Advanced: How do substituents on the phenyl ring (e.g., –CF3_33) influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron-withdrawing effects of –CF, which stabilize the pyrazine core and alter nucleophilic attack sites .

- Experimental Validation : Compare reaction kinetics with analogs (e.g., –CH vs. –CF). Electron-withdrawing groups slow electrophilic substitution but enhance oxidative stability .

- Solvatochromic Studies : UV-Vis spectroscopy in solvents of varying polarity reveals shifts in absorption maxima due to –CF-induced dipole interactions .

Advanced: What computational docking strategies are suitable for predicting the compound’s binding affinity to biological targets?

Methodological Answer:

- Software Selection : Use AutoDock Vina for its optimized scoring function and multithreading capabilities. Prepare the ligand by minimizing energy with MMFF94 force fields .

- Grid Parameterization : Define binding pockets using crystallographic data (e.g., ATP-binding sites in kinases). Adjust grid size to 20 ų around the active site .

- Validation : Cross-check results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. therapeutic efficacy)?

Methodological Answer:

- Assay Standardization : Control variables like cell line selection (e.g., LNCaP vs. HO15.19 for Myc inhibition) and incubation time to minimize off-target effects .

- Dose-Response Analysis : Perform IC titrations across 5–6 logarithmic concentrations to distinguish specific activity from general cytotoxicity .

- Metabolic Profiling : Use LC-MS to identify metabolites that may alter activity in vitro vs. in vivo .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the hydrazinyl group?

Methodological Answer:

- Analog Synthesis : Replace –NH–NH with bioisosteres (e.g., –NH–OH or –NH–CH) and compare activity .

- Pharmacophore Mapping : Use Schrödinger’s Phase tool to identify critical hydrogen-bond donors/acceptors contributed by the hydrazine moiety .

- Enzymatic Assays : Test analogs against hydrolases (e.g., urease) to evaluate the role of –NH–NH in transition-state stabilization .

Advanced: What methodologies are effective for characterizing the compound’s fluorescence properties?

Methodological Answer:

- Steady-State Fluorescence : Measure emission spectra (λ = 350 nm) in solvents like DMSO or acetonitrile to assess quantum yield .

- Time-Resolved Spectroscopy : Use time-correlated single-photon counting (TCSPC) to determine fluorescence lifetimes and identify non-radiative decay pathways .

- DFT Calculations : Correlate experimental Stokes shifts with HOMO-LUMO gaps computed at the CAM-B3LYP level .

Experimental Design: What factors are critical in synthesizing heterocyclic derivatives from this compound?

Methodological Answer:

- Cyclization Conditions : Use alumina-supported oxidants (e.g., Ca(OCl)/AlO) for efficient ring closure without over-oxidation .

- Protecting Groups : Temporarily block the hydrazinyl group with tert-butoxycarbonyl (Boc) to prevent side reactions during functionalization .

- Temperature Control : Maintain reflux temperatures (80–100°C) to balance reaction rate and product stability .

Data Analysis: How to address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Dynamic Effects : Analyze variable-temperature NMR to detect hindered rotation around the hydrazinyl–pyrazine bond, which may cause splitting .

- Isotopic Labeling : Synthesize -labeled analogs to resolve overlapping signals in -NMR .

- Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived torsion angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.